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2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride

Solubility Formulation Analytical chemistry

Researchers aiming to conjugate the pyrrolo[3,4-c]pyridine-1,3-dione scaffold for COX-targeted probes or PROTACs face a critical gap: common N-alkyl/aryl analogs lack a reactive amine handle. This compound solves that with a primary amine on a two-carbon ethyl linker. • Direct NHS-ester/ITC fluorophore conjugation for COX-binding fluorescent probes • Built-in PROTAC linker attachment point without steric interference to the core • Covalent immobilization onto NHS-Sepharose or SPR chips for pull-down/kinetic studies • Dihydrochloride salt ensures consistent aqueous solubility and accurate gravimetric handling

Molecular Formula C9H11Cl2N3O2
Molecular Weight 264.11 g/mol
CAS No. 2097980-06-6
Cat. No. B1491194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride
CAS2097980-06-6
Molecular FormulaC9H11Cl2N3O2
Molecular Weight264.11 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)N(C2=O)CCN.Cl.Cl
InChIInChI=1S/C9H9N3O2.2ClH/c10-2-4-12-8(13)6-1-3-11-5-7(6)9(12)14;;/h1,3,5H,2,4,10H2;2*1H
InChIKeyFKBPBHFXRLGQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Dihydrochloride (CAS 2097980-06-6): Core Scaffold and Procurement Identity


2-(2-Aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride (CAS 2097980-06-6) is a heterobicyclic imide belonging to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class [1]. Its molecular formula is C₉H₁₁Cl₂N₃O₂ with a molecular weight of 264.11 g/mol; the dihydrochloride salt form confers aqueous solubility and ease of handling relative to the free base . The compound features a primary amine tethered via a two-carbon ethyl linker to the imide nitrogen, a structural feature that distinguishes it from simple N-alkyl or N-aryl congeners and enables downstream conjugation chemistry . Members of this scaffold class have been investigated for cyclooxygenase (COX-1/COX-2) inhibition, analgesic activity, and serum albumin binding [1][2].

Why Generic 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Analogs Cannot Replace CAS 2097980-06-6 in Conjugation-Dependent and Solubility-Critical Workflows


Compounds within the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione class are not interchangeable because the N2 substituent dictates both pharmacological target engagement and synthetic utility. The 2-aminoethyl chain of CAS 2097980-06-6 provides a primary amine handle absent in the more common N-methyl, N-arylpiperazine, or unsubstituted imide variants that dominate the published literature [1][2]. This amine enables amide bond formation, reductive amination, and bioconjugation—transformations impossible with simple alkyl congeners. Furthermore, the dihydrochloride salt form ensures consistent aqueous solubility and gravimetric handling, whereas the free base or mono-hydrochloride analogs exhibit variable hygroscopicity and may present weighing inaccuracies in quantitative experimental protocols [3]. Substituting with a hexahydro (fully saturated) analog, such as 5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098104-26-6), introduces altered ring electronics and conformational preferences that affect both receptor binding and metabolic stability .

Quantitative Differentiation Evidence: 2-(2-Aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Dihydrochloride vs. Closest Analogs


Aqueous Solubility and Gravimetric Reliability: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of the target compound ensures high aqueous solubility and non-hygroscopic handling, whereas the free base (2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) is predicted to exhibit limited water solubility (calculated logP ~0.5–1.0 for the neutral species) and may adsorb moisture unpredictably . In a degradation study of structurally analogous pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, hydrochloride salts demonstrated consistent stability profiles under accelerated conditions (40 °C/75% RH), while free base forms showed variable degradation rates [1]. The dihydrochloride formulation provides 264.11 g/mol formula weight with exactly two equivalents of HCl, enabling precise stoichiometric calculations for conjugation reactions.

Solubility Formulation Analytical chemistry

Primary Amine Conjugation Handle: 2-Aminoethyl vs. N-Methyl or Unsubstituted Imide Analogs

The target compound bears a primary aliphatic amine (pKa ~10.5 predicted for the ethylamine moiety) that is absent in the widely studied N-methyl analog (2-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) or the unsubstituted parent imide [1]. This amine is competent for NHS ester coupling, isothiocyanate conjugation, reductive amination with aldehydes, and chloroacetamide alkylation—transformations quantitatively blocked in N-alkyl congeners. The two-carbon ethyl spacer positions the amine ~5.5 Å from the imide nitrogen, providing sufficient reach to avoid steric clash with the pyrrolopyridine core during conjugation [2].

Bioconjugation PROTAC linker Chemical biology

Aromatic vs. Saturated Core: Electronic and Conformational Differentiation from the Hexahydro Analog

The target compound retains the fully aromatic pyrrolo[3,4-c]pyridine ring system, which engages in π–π stacking and hydrophobic interactions within enzyme active sites. In a molecular docking study of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones against COX-1 and COX-2, the aromatic pyrrolopyridine core occupied subdomain B of the COX active site and participated in π-alkyl interactions with Val349, Leu352, and Leu531 [1]. The saturated analog, 5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2098104-26-6), lacks this aromatic character and adopts a non-planar chair/boat conformation at the fused ring, which fundamentally alters its binding pose and is predicted to reduce COX inhibition potency .

Receptor binding Molecular docking SAR

COX-1/COX-2 Inhibitory Potential: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Scaffold vs. Meloxicam Baseline

Although the specific 2-aminoethyl-substituted compound has not been individually tested in published COX assays, a series of structurally related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (compounds A–E) demonstrated COX-1 and COX-2 inhibition with IC₅₀ values comparable to meloxicam [1]. Compounds A and D showed stronger COX-1 inhibition than meloxicam, and all compounds except C exhibited stronger COX-2 inhibition than meloxicam in the same enzymatic assay [1]. The most active compound in the series, 4-methoxy-N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (compound D), achieved COX-1 inhibition superior to meloxicam, with docking scores correlating well with IC₅₀ values (R² not explicitly reported but described as 'good correlation') [1]. The target compound's 2-aminoethyl substituent is structurally distinct from the piperazine/piperidine-based N-substituents tested in that study, and its direct COX inhibitory potency requires experimental verification.

Cyclooxygenase inhibition Anti-inflammatory Enzymatic assay

Bovine Serum Albumin (BSA) Binding Affinity: Scaffold-Class Evidence for Pharmacokinetic Relevance

N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated moderate binding to bovine serum albumin (BSA) via fluorescence quenching, with binding constants (Kb) in the range of 10²–10⁴ dm³·mol⁻¹, comparable to flavonoids and other drug-like molecules [1]. The Stern–Volmer quenching constants (Ksv) were inversely correlated with temperature, confirming a static quenching mechanism driven by hydrogen bonding and van der Waals forces [1]. Thermodynamic analysis yielded negative ΔH° and ΔS° values, indicating that the BSA–compound interaction is spontaneous and enthalpically driven [1]. While the specific Kb for the 2-aminoethyl derivative has not been individually determined, the scaffold-class precedent establishes that the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core engages serum albumin in a structurally defined manner, which may influence the free fraction and tissue distribution of conjugates built from this scaffold.

Plasma protein binding BSA fluorescence quenching Drug distribution

Purity Specification and Vendor Documentation: Defined Quality Attributes for Reproducible Research

The commercially supplied compound (CAS 2097980-06-6) carries a typical purity specification of 95% as determined by HPLC or equivalent analytical method, with the dihydrochloride stoichiometry confirmed by elemental analysis or chloride titration . This is contrasted with earlier research-grade preparations of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives reported in the primary literature, where compounds were often tested as crude products due to poor solubility that precluded chromatographic purification [1]. For example, in the Krzyżak et al. (2020) study, compounds A–C were tested in crude form because solubility in common organic solvents (chloroform, ethanol, methanol, ethyl acetate) was insufficient for column chromatography [1]. The dihydrochloride salt's enhanced solubility circumvents this purification bottleneck, enabling procurement of a quality-controlled, analytically characterized material suitable for quantitative structure–activity relationship (QSAR) studies and reproducible biological testing.

Quality control Purity specification Reproducibility

Application Scenarios Where 2-(2-Aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Dihydrochloride (CAS 2097980-06-6) Provides Differential Value


Synthesis of COX-Targeted Fluorescent Probes via Amine-Reactive Dye Conjugation

The primary amine of CAS 2097980-06-6 enables direct conjugation to NHS-ester or isothiocyanate-functionalized fluorophores (e.g., FITC, Cy5-NHS, BODIPY-NHS) under mild aqueous conditions (pH 8.0–8.5, 2–4 h, 25 °C). This generates a fluorescent COX-binding probe based on a scaffold with validated COX-1/COX-2 inhibitory activity (class-level evidence from Krzyżak et al., 2020) [1]. In contrast, the N-methyl or unsubstituted imide analogs lack a conjugation handle and would require multi-step derivatization to introduce a reactive amine. The dihydrochloride salt's aqueous solubility facilitates homogeneous reaction conditions without organic co-solvents that might denature proteins in downstream applications .

PROTAC Linker Attachment Point for Targeted Protein Degradation of COX-1/COX-2

The 2-aminoethyl chain serves as a built-in linker attachment point for proteolysis-targeting chimeras (PROTACs). The amine can be acylated with a bifunctional PEG linker (e.g., NHS-PEG₄-azide or NHS-PEG₄-DBCO) to introduce an orthogonal click chemistry handle, followed by conjugation to an E3 ligase-recruiting moiety (e.g., VHL, CRBN ligands). The 5.5 Å spacer between the imide nitrogen and the amine provides sufficient distance to avoid steric interference with the pyrrolopyridine core's engagement of the COX active site [1]. The aromatic core's π-stacking interactions (documented in docking studies) are preserved in the conjugate, whereas a saturated hexahydro analog would lose these interactions and potentially alter the degrader's induced proximity geometry [1].

Bioconjugation to Carrier Proteins for Immunoassay or Vaccine Development

The primary amine enables carbodiimide-mediated coupling (EDC/NHS) to carboxylate residues on carrier proteins such as BSA, KLH, or ovalbumin. This is relevant for generating immunogens or assay reagents based on the pyrrolo[3,4-c]pyridine-1,3(2H)-dione hapten. The moderate BSA binding affinity of the scaffold class (Kb ~10²–10⁴ dm³·mol⁻¹), characterized by Krzyżak et al. (2020) via fluorescence quenching [1], does not interfere with covalent conjugation chemistry at the amine terminus and may actually facilitate characterization of the hapten–carrier conjugate by fluorescence methods. The dihydrochloride form's solubility ensures efficient dissolution in aqueous coupling buffers (MES or PBS, pH 5.5–7.4).

Solid-Phase Immobilization for Affinity Chromatography or SPR Biosensing

The 2-aminoethyl group enables covalent immobilization onto NHS-activated Sepharose, carboxymethyl-dextran (CM5) SPR chips, or aldehyde-functionalized glass slides via reductive amination. This permits the preparation of affinity resins for pull-down experiments targeting COX enzymes or other putative binding partners of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold. The defined 95% purity of the commercial dihydrochloride salt ensures that immobilized ligand density calculations are accurate, a critical requirement for SPR-based kinetic analysis (ka, kd, KD determination) and for quantitative affinity chromatography.

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